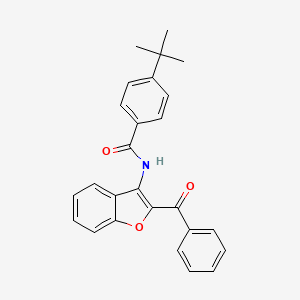![molecular formula C23H23FN4O3S B15025881 1-Ethyl-6-fluoro-4-oxo-7-[4-(phenylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15025881.png)
1-Ethyl-6-fluoro-4-oxo-7-[4-(phenylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-6-fluoro-4-oxo-7-[4-(phenylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its unique structure, which includes a quinoline core, a fluorine atom at the 6th position, and a piperazine ring substituted with a phenylcarbamothioyl group. It is known for its broad-spectrum antibacterial activity and is used in various scientific research applications.
準備方法
The synthesis of 1-ethyl-6-fluoro-4-oxo-7-[4-(phenylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the quinoline core: The quinoline core is synthesized through a series of reactions involving the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation.
Introduction of the fluorine atom: The fluorine atom is introduced at the 6th position of the quinoline core using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the piperazine ring: The piperazine ring is attached to the quinoline core through nucleophilic substitution reactions using piperazine derivatives.
Substitution with phenylcarbamothioyl group: The phenylcarbamothioyl group is introduced to the piperazine ring through thiourea derivatives under appropriate reaction conditions.
Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity of the final product.
化学反応の分析
1-Ethyl-6-fluoro-4-oxo-7-[4-(phenylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group at the 4th position using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, using nucleophiles such as amines or thiols.
Hydrolysis: The ester group at the 3rd position can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Ethyl-6-fluoro-4-oxo-7-[4-(phenylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound in the study of quinolone synthesis and reactivity.
Biology: The compound is used in biological studies to investigate its antibacterial activity against various Gram-positive and Gram-negative bacteria.
Medicine: It is explored for its potential use as an antibiotic in the treatment of bacterial infections.
Industry: The compound is used in the development of new antibacterial agents and in the study of drug resistance mechanisms.
作用機序
The antibacterial activity of 1-ethyl-6-fluoro-4-oxo-7-[4-(phenylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound prevents the bacteria from replicating and ultimately leads to bacterial cell death.
類似化合物との比較
1-Ethyl-6-fluoro-4-oxo-7-[4-(phenylcarbamothioyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid can be compared with other quinolone antibiotics such as:
Norfloxacin: Similar in structure but lacks the phenylcarbamothioyl group, making it less potent against certain bacterial strains.
Ciprofloxacin: Contains a cyclopropyl group at the N-1 position, which enhances its activity against Gram-negative bacteria.
Levofloxacin: A stereoisomer of ofloxacin with a higher potency and broader spectrum of activity.
特性
分子式 |
C23H23FN4O3S |
|---|---|
分子量 |
454.5 g/mol |
IUPAC名 |
1-ethyl-6-fluoro-4-oxo-7-[4-(phenylcarbamothioyl)piperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C23H23FN4O3S/c1-2-26-14-17(22(30)31)21(29)16-12-18(24)20(13-19(16)26)27-8-10-28(11-9-27)23(32)25-15-6-4-3-5-7-15/h3-7,12-14H,2,8-11H2,1H3,(H,25,32)(H,30,31) |
InChIキー |
KPOSUSCFOQNLEN-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=S)NC4=CC=CC=C4)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-methoxyphenyl)-3-methyl-N-(2-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025804.png)
![(2E)-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B15025805.png)
![2-[(E)-2-(3-ethoxy-4-methoxyphenyl)ethenyl]quinolin-8-yl acetate](/img/structure/B15025810.png)
![2-[(4-Fluorobenzyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B15025811.png)
![N-butyl-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025819.png)

![2-(Benzylsulfanyl)-5-(3-bromophenyl)-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-B]quinoline-4,6-dione](/img/structure/B15025837.png)
![N-(3,4-dimethylphenyl)-6-(4-ethoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025845.png)
![N-(2,5-dimethylphenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15025851.png)
![6-Methyl-3-{4-methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B15025859.png)
![1'-(morpholin-4-ylmethyl)spiro[1,3-dioxepane-2,3'-indol]-2'(1'H)-one](/img/structure/B15025871.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B15025879.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B15025882.png)
![3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B15025889.png)
